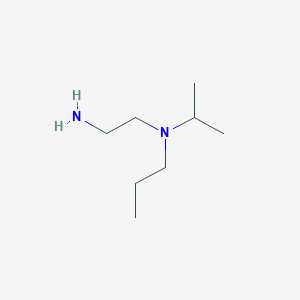

(2-Aminoethyl)(propan-2-yl)propylamine

Description

(2-Aminoethyl)(propan-2-yl)propylamine is a tertiary amine with the molecular formula C₈H₂₀N₂ (molecular weight: 144.26 g/mol). Its structure comprises three substituents: a 2-aminoethyl group (NH₂-CH₂-CH₂-), an isopropyl group (propan-2-yl), and a propyl group (CH₂-CH₂-CH₂-). This compound’s branched alkyl chains and dual amine functionalities make it a versatile intermediate in organic synthesis, particularly in drug development and materials science .

Properties

IUPAC Name |

N'-propan-2-yl-N'-propylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N2/c1-4-6-10(7-5-9)8(2)3/h8H,4-7,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCCRRIYVKYVTHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCN)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001248815 | |

| Record name | N1-(1-Methylethyl)-N1-propyl-1,2-ethanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001248815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14165-23-2 | |

| Record name | N1-(1-Methylethyl)-N1-propyl-1,2-ethanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14165-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N1-(1-Methylethyl)-N1-propyl-1,2-ethanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001248815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-aminoethyl)(propan-2-yl)propylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminoethyl)(propan-2-yl)propylamine typically involves the reaction of 2-aminoethanol with isopropylamine and propylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 100-150°C, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Aminoethyl)(propan-2-yl)propylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

Reduction: It can be reduced to form primary amines or other reduced derivatives.

Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Halogenated compounds, such as alkyl halides, are often used as reagents in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides or nitriles, while reduction typically produces primary amines. Substitution reactions can result in a variety of substituted amines with different functional groups.

Scientific Research Applications

(2-Aminoethyl)(propan-2-yl)propylamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which (2-Aminoethyl)(propan-2-yl)propylamine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Physicochemical Properties

Chain Length and Branching

- Propylamine vs. Ethylamine Linkers : Compounds with propylamine linkers exhibit higher biological activity compared to ethylamine analogues due to enhanced lipophilicity and optimal spatial arrangement. For instance, in RAF kinase inhibitors, propylamine-linked derivatives showed lower IC₅₀ values (e.g., 0.96–0.99 µM) than ethylamine analogues (IC₅₀: 2.14 µM) .

- Branched vs. Linear Chains: The isopropyl group in (2-Aminoethyl)(propan-2-yl)propylamine may improve thermal stability. Branched amines like isopropylamine are more resistant to degradation than linear-chain counterparts, as observed in extraterrestrial samples from the asteroid Ryugu .

Functional Group Variations

- Trimethoxysilyl Modification: N-(2-Aminoethyl)-3-(trimethoxysilyl)propylamine (AETMSPA) shares the 2-aminoethyl-propylamine backbone but includes a trimethoxysilyl group, enabling covalent bonding to silica surfaces. This functionalization is critical for creating amine-modified mesoporous materials .

- Aromatic vs. Aliphatic Substituents : (2-Phenylpropyl)(propan-2-yl)amine incorporates a phenyl group , enhancing π-π stacking interactions but reducing solubility compared to aliphatic analogues like the target compound .

Data Table: Key Comparative Properties

Research Findings and Trends

- Structure-Activity Relationships (SAR) : Propylamine chains balance lipophilicity and steric effects, optimizing drug-receptor interactions. Electron-withdrawing groups (e.g., -CF₃) enhance activity, while bulky groups reduce it .

- Thermal Stability : Branched amines like isopropylamine resist thermal degradation better than linear chains, a property relevant to aerospace materials and prebiotic chemistry .

- Functionalization Potential: Silane-modified amines (e.g., AETMSPA) dominate materials science, whereas unmodified tertiary amines like the target compound are more suited for pharmaceutical applications .

Biological Activity

(2-Aminoethyl)(propan-2-yl)propylamine, a tertiary amine, has garnered attention for its potential biological activities. Its unique structure, characterized by a propan-2-yl group attached to a nitrogen atom bonded to an aminoethyl group and another propylamine unit, allows for diverse interactions with biological targets. This article delves into the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula of this compound is , with a molecular weight of 130.23 g/mol. Its structure contributes to its reactivity and binding capabilities with various biological molecules.

Mechanisms of Biological Activity

Preliminary studies indicate that this compound may interact with neurotransmitter receptors, influencing signaling pathways critical for various physiological processes. Interaction studies have focused on its binding affinity with different biological targets, suggesting potential roles in modulating neurotransmission and other cellular functions.

Binding Affinity Studies

Research has utilized techniques such as surface plasmon resonance and fluorescence spectroscopy to elucidate the interactions of this compound with neurotransmitter receptors. These studies are crucial for understanding how the compound may affect neurotransmitter release and receptor activation.

Antimicrobial Activity

Recent investigations have highlighted the antimicrobial properties of this compound. Its cationic nature enhances its ability to disrupt bacterial membranes, making it a candidate for developing new antimicrobial agents.

Comparative Analysis with Similar Compounds

A comparative analysis between this compound and structurally similar compounds reveals unique characteristics that may contribute to its biological activity:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| Isopropylamine | Simple propan-2-amino structure | Less complex than this compound |

| N,N-Diisopropylethylamine | Tertiary amine with two isopropyl groups | More sterically hindered than this compound |

| 2-Aminoethylpyridine | Contains a pyridine ring | Aromatic nature gives different reactivity |

| 3-Aminopropanol | Aliphatic amine with shorter carbon chain | Simpler structure leading to different properties |

This table underscores the structural complexity of this compound, which may lead to distinct reactivity patterns compared to these similar compounds.

Case Studies and Research Findings

- Neurotransmitter Interaction : A study demonstrated that this compound could enhance the release of certain neurotransmitters in vitro, indicating its potential role in neuropharmacology.

- Antimicrobial Efficacy : In vitro tests showed that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 μg/mL, suggesting moderate potency .

- Cell Viability Assays : Further research assessed the cytotoxicity of this compound on human cell lines. Results indicated that at lower concentrations, the compound did not adversely affect cell viability, highlighting its potential as a therapeutic agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.